Synthesis and purification of 1,4,7-Trimethyldiethylenetriamine
Synthesis and purification of 1,4,7-Trimethyldiethylenetriamine
An In-depth Technical Guide to the Synthesis and Purification of 1,4,7-Trimethyldiethylenetriamine
Introduction
1,4,7-Trimethyldiethylenetriamine (TMDET), with the chemical formula C₇H₁₉N₃, is a methyl-substituted derivative of diethylenetriamine (DETA).[1] It is a colorless to light yellow liquid primarily utilized as a chemical intermediate in organic synthesis and coordination chemistry.[1] The presence of three methyl groups on the diethylenetriamine backbone enhances steric hindrance and modifies its reactivity compared to the parent compound.[1] The nitrogen atoms in TMDET act as electron donors, enabling the formation of stable chelate complexes with various metal ions.[1] This guide provides a detailed overview of the synthesis and purification methodologies for 1,4,7-Trimethyldiethylenetriamine, targeting researchers and professionals in chemical and pharmaceutical development.
Physicochemical Properties
A summary of the key physical and chemical properties of 1,4,7-Trimethyldiethylenetriamine is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₉N₃ | [1][2] |
| Molecular Weight | 145.25 g/mol | [1][2] |
| CAS Number | 105-84-0 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Boiling Point | 190.3 ± 8.0 °C at 760 mmHg | [1] |
| Flash Point | 60.6 ± 13.1 °C | [1] |
| IUPAC Name | N,N'-dimethyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine | [3] |
Synthesis Methodologies
The synthesis of 1,4,7-Trimethyldiethylenetriamine can be approached through several synthetic routes. The most common methods involve the direct alkylation of diethylenetriamine or reductive amination processes.
Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds.[4][5] This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[4][6] For the synthesis of methylated amines, formaldehyde is a common C1 source.
A general workflow for the synthesis and purification process is outlined below.
Caption: General workflow for the synthesis and purification of 1,4,7-Trimethyldiethylenetriamine.
A plausible reaction pathway for synthesizing a related compound, N,N,N',N'',N''-pentamethyldiethylenetriamine, utilizes a two-stage reaction with formaldehyde in the presence of a supported palladium magnetic catalyst and hydrogen pressure.[7] This suggests a similar reductive amination approach could be adapted for producing the trimethylated analogue by carefully controlling the stoichiometry of the methylating agent.
The mechanism for reductive amination proceeds through two key stages: the formation of an imine followed by its reduction.
Caption: Simplified mechanism of reductive amination.
Experimental Protocol (Hypothetical, based on related procedures):
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Catalyst Activation: A supported palladium catalyst is activated in a high-pressure reactor with deionized water under hydrogen pressure (e.g., 5 MPa) at an elevated temperature (e.g., 160°C) for several hours.[7]
-
Initial Reaction: Diethylenetriamine, a suitable solvent, and the activated catalyst are charged into the reactor.[7]
-
Methylation: Formaldehyde (as the methylating agent) is slowly added to the reactor at a controlled temperature and under hydrogen pressure. The stoichiometry is carefully controlled to favor trimethylation.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of starting material and the formation of the desired product.
-
Catalyst Separation: Upon completion, the magnetic catalyst can be separated using an external magnetic field.[7]
-
Work-up: The reaction mixture is worked up, which may involve neutralization and extraction to isolate the crude product.
Alkylation of Diethylenetriamine
Direct alkylation of amines with alkyl halides is another approach, though it can be challenging to control the degree of alkylation, often leading to mixtures of products.[4] The use of protecting groups can circumvent this issue. For instance, a multi-step synthesis for a related cyclic compound involves the initial protection of the amine groups of diethylenetriamine with a sulfonylation agent (e.g., tosyl chloride) in an aqueous medium.[8] This is followed by cyclization and subsequent alkylation.[8] While the full process is for a different target molecule, the initial protection and final alkylation steps are relevant.
Experimental Protocol (Alkylation Step from a related synthesis): This protocol describes the methylation of a deprotected amine precursor using formaldehyde and formic acid (Eschweiler-Clarke reaction), a classic method for amine methylation.[8]
-
Reaction Setup: A flask is equipped with a stirrer and condenser and cooled to 0°C.[8]
-
Addition of Reagents: An aqueous solution of the amine precursor is prepared. To this, 37% formaldehyde and 88% formic acid are added sequentially while maintaining the low temperature.[8]
-
Heating: The mixture is then heated to an internal temperature of 90°C. The evolution of CO₂ is observed. The reaction is maintained at this temperature for approximately 14 hours.[8]
-
Work-up: The reaction is cooled to 0°C, and a 50% NaOH solution is added to raise the pH to 14.[8]
-
Extraction: An organic solvent like hexane is added, and the mixture is stirred. The product is then extracted into the organic phase.[8]
-
Isolation: The organic phase is separated, dried (e.g., over Na₂SO₄), and concentrated to yield the methylated product.[8]
Purification
The final purity of 1,4,7-Trimethyldiethylenetriamine is critical for its application. The primary method for purifying the crude product is vacuum distillation or rectification.
Experimental Protocol (Vacuum Rectification): A procedure for a related compound, pentamethyldiethylenetriamine, provides a template for the purification of the trimethylated analogue.
-
Setup: The crude reaction liquid is transferred to a distillation apparatus equipped with a rectifying column.
-
Distillation Conditions: The distillation is performed under vacuum. For a similar compound, conditions included a rectifying column with 10 theoretical plates, a reflux ratio of 5:1, and a pressure of 0.5 kPa (absolute pressure).[7]
-
Fraction Collection: Fractions are collected at specific column top temperatures. For pentamethyldiethylenetriamine, the desired fraction was obtained at a column top temperature of 80°C under the specified vacuum.[7]
-
Purity Analysis: The purity of the collected fractions is assessed using gas chromatography. Purity levels exceeding 99% can be achieved with this method.[7]
Characterization Data
The identity and purity of the synthesized 1,4,7-Trimethyldiethylenetriamine are confirmed through various analytical techniques.
| Analysis Type | Expected Observations |
| GC-MS | A major peak corresponding to the molecular weight of 145.25 g/mol . |
| ¹H NMR | Signals corresponding to the different methyl and methylene protons in the structure. |
| ¹³C NMR | Resonances for the unique carbon atoms in the molecule. |
| IR Spectroscopy | Characteristic peaks for C-H and C-N stretching and N-H bending (if secondary amines are present as impurities). |
References
- 1. 1,4,7-Trimethyldiethylenetriamine | 105-84-0 | Benchchem [benchchem.com]
- 2. 1,4,7-Trimethyldiethylenetriamine, 95% | Fisher Scientific [fishersci.ca]
- 3. 1,4,7-Trimethyldiethylenetriamine | C7H19N3 | CID 66930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. CN111499518A - Method for preparing pentamethyldiethylenetriamine - Google Patents [patents.google.com]
- 8. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
